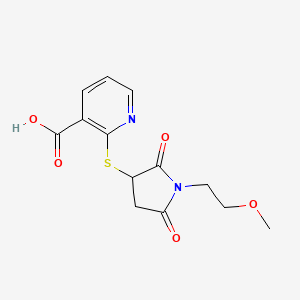

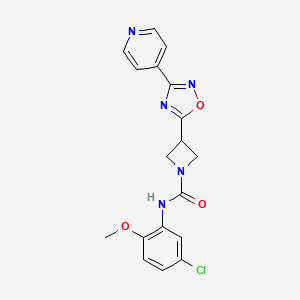

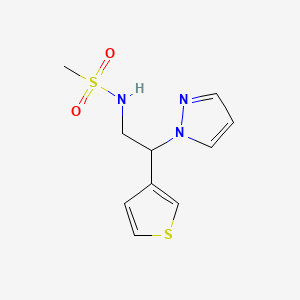

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including compounds similar to 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine, have been extensively studied for their diverse pharmacological effects. These compounds exhibit a wide range of biological activities, such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The significant pharmacological effects of pyrazine derivatives make them promising candidates for future pharmaceuticals, especially as inhibitors of protein kinases for antiproliferative applications and as inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).

Applications in Food Science

In the context of food science, pyrazines are essential for contributing to baking, roasted, and nutty flavors in products. The synthesis of pyrazines through the Maillard reaction is a key method for enhancing flavors during food processing. Strategies to control pyrazine generation, including the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, are vital for optimizing flavor profiles in the food industry. Such control strategies are crucial for both promoting desirable pyrazine formation and minimizing the generation of unwanted by-products (Yu et al., 2021).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to pyrazine compounds, have been identified for their applications in optoelectronic materials. These compounds are instrumental in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of pyrazine fragments into π-extended conjugated systems enhances the electroluminescent properties of these materials, demonstrating the significant potential of pyrazine derivatives in developing advanced optoelectronic devices (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-1-5-17(6-2-9)8-10-7-15-3-4-16-10/h3-4,7,9H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSIGCXFXFTMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)

![2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2714377.png)

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)